Perfluorononane

概要

説明

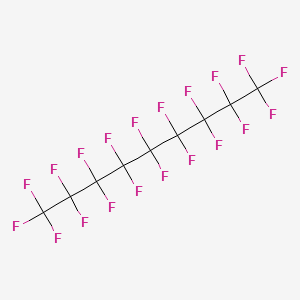

Perfluorononane is a fully fluorinated organic compound with the molecular formula C₉F₂₀. It is a member of the perfluoroalkane family, where all hydrogen atoms in the nonane molecule are replaced by fluorine atoms. This compound is known for its high chemical stability, low surface tension, and unique physical properties, making it useful in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

Perfluorononane is typically synthesized through the fluorination of nonane. One common method involves the reaction of nonane with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. This reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and yield optimization .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor where nonane is fluorinated under controlled conditions. The process involves multiple stages of fluorination and purification to achieve the desired product purity. The use of advanced fluorination techniques and equipment ensures high efficiency and scalability of production .

化学反応の分析

Types of Reactions

Perfluorononane is highly inert due to the strong carbon-fluorine bonds, making it resistant to most chemical reactions. it can undergo certain types of reactions under specific conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents, although this reaction is not commonly observed due to the compound’s stability.

Reduction: Reduction reactions are rare and typically require harsh conditions.

Substitution: Nucleophilic substitution reactions can occur, but they are generally slow and require strong nucleophiles

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can introduce different functional groups into the this compound molecule .

科学的研究の応用

Detection and Remediation

Perfluorononane has been utilized in the development of detection methods for PFAS contamination in environmental samples. Recent studies have focused on creating efficient on-site detection technologies that can measure low concentrations of PFAS compounds, including this compound, in water and soil samples. For instance, researchers at Curtin University developed a method that allows for immediate detection of PFAS levels using ion-transfer stripping voltammetry, which could significantly aid in environmental monitoring and remediation efforts .

Ecotoxicology Studies

Research into the ecotoxicological effects of this compound is crucial for understanding its impact on aquatic ecosystems. Studies have shown that long-chain PFAS compounds can bioaccumulate in organisms, leading to potential toxic effects. Investigations into the toxicity of this compound on various aquatic species are ongoing to assess its environmental risk profile .

Fluoropolymer Production

This compound is used as a precursor in the synthesis of fluoropolymers, which are employed in various industrial applications due to their non-stick and chemical-resistant properties. These fluoropolymers find use in coatings for cookware, textiles, and industrial equipment. The unique properties of this compound enhance the performance characteristics of these materials, making them suitable for demanding environments .

Aerospace and Automotive Industries

In the aerospace and automotive sectors, this compound is incorporated into hydraulic fluids and lubricants due to its excellent thermal stability and low friction properties. These applications help improve the efficiency and longevity of mechanical components under extreme conditions .

Drug Delivery Systems

Recent advancements in drug delivery systems have explored the potential use of this compound as a carrier for pharmaceuticals. Its biocompatibility and ability to encapsulate hydrophobic drugs make it a promising candidate for enhancing drug solubility and bioavailability. Ongoing research aims to evaluate its effectiveness in targeted drug delivery applications .

Imaging Techniques

This compound is also being investigated for use in medical imaging techniques such as ultrasound contrast agents. Its unique acoustic properties can improve imaging quality, allowing for better visualization of internal structures during diagnostic procedures .

Case Studies

作用機序

The mechanism of action of perfluorononane is primarily related to its physical properties rather than chemical reactivity. Its high chemical stability and low reactivity make it an excellent medium for various applications. In biological systems, its high oxygen solubility allows it to function as an oxygen carrier, facilitating oxygen transport and delivery .

類似化合物との比較

Perfluorononane can be compared with other perfluorinated compounds such as perfluorooctane and perfluorodecalin. These compounds share similar properties, including high chemical stability and low surface tension. this compound is unique in its specific molecular structure, which provides distinct advantages in certain applications:

Perfluorooctane: Shorter carbon chain, used in similar applications but with different physical properties.

Perfluorodecalin: Cyclic structure, used in medical applications as an oxygen carrier .

Conclusion

This compound is a highly stable and inert compound with a wide range of applications in scientific research and industry Its unique properties make it valuable in various fields, from chemistry and biology to medicine and electronics

生物活性

Perfluorononane (PFNon) is a member of the perfluoroalkyl substances (PFAS) family, which are characterized by their carbon-fluorine bonds. This article explores the biological activity of PFNon, focusing on its effects on human health and the environment, as well as relevant case studies and research findings.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C9F18

- Molecular Weight: 414.06 g/mol

- Physical State: Colorless liquid

- Solubility: Highly hydrophobic and lipophobic, leading to bioaccumulation in living organisms.

PFNon is structurally similar to other PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which have been extensively studied. However, research specifically targeting PFNon remains limited.

Biological Activity

1. Endocrine Disruption:

Research indicates that PFAS compounds can act as endocrine disruptors, affecting hormonal systems in both animals and humans. Although specific studies on PFNon are scarce, its structural similarities to PFOS suggest potential for similar biological activities.

- Case Study: A study evaluating PFOS indicated that it affects hormone receptor activity and steroidogenesis, leading to alterations in endocrine-related gene expression . Such findings raise concerns regarding PFNon's potential impact on endocrine functions.

2. Toxicological Effects:

PFAS compounds have been linked to various health issues, including liver toxicity, immune system dysfunction, and developmental abnormalities.

- Research Findings: A study involving primary hepatocytes showed that longer-chain perfluoroalkyl acids (including those similar to PFNon) could activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . This suggests that PFNon may also influence metabolic processes.

3. Neurotoxicity:

Evidence from studies on PFOS suggests that exposure can lead to neurodevelopmental issues. Given the structural similarities between PFOS and PFNon, it is plausible that PFNon could exhibit neurotoxic effects as well.

- Case Study: In a study with Xenopus laevis embryos exposed to PFOS, significant developmental disruptions were observed at various concentrations . While direct studies on PFNon are lacking, these findings highlight the need for further investigation into its neurotoxic potential.

Data Tables

| Biological Activity | PFNon | PFOS | PFOA |

|---|---|---|---|

| Endocrine disruption | Unknown | Yes | Yes |

| Liver toxicity | Unknown | Yes | Yes |

| Neurodevelopmental effects | Unknown | Yes | Yes |

| Immune system effects | Unknown | Yes | Yes |

Case Studies

-

Environmental Impact Assessment:

A site contaminated with various PFAS, including PFOA and PFOS, demonstrated significant remediation challenges due to their persistence in the environment. The application of innovative remediation techniques has shown promise in reducing contaminant levels over extended periods . -

Human Health Studies:

Epidemiological studies linking PFAS exposure to adverse health outcomes provide indirect evidence of potential risks associated with compounds like PFNon. The long-term health effects observed in populations exposed to high levels of PFOS and PFOA may also apply to similar compounds .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosafluorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWPNDVAQBNQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F20 | |

| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-eicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334479 | |

| Record name | Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-96-2 | |

| Record name | Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。